2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 5-chloro-2-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Thioether Formation: The tetrazole derivative is then reacted with a thioether reagent, such as 2-bromoacetylthiazole, under basic conditions to form the thioether linkage.
Final Coupling: The intermediate product is then coupled with thiazole-2-amine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening or modification.
Substitution: The aromatic ring with the chlorine substituent can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the tetrazole ring or modified ring structures.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modifying their activity.
Pathways Involved: The compound could affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide: can be compared to other tetrazole and thiazole derivatives, such as:
Uniqueness
- Structural Features : The combination of a tetrazole ring, thiazole ring, and chlorinated aromatic ring in a single molecule is unique and may confer specific properties.
- Reactivity : The presence of multiple reactive sites allows for diverse chemical modifications and applications.
- Applications : Its potential use in various fields, from medicinal chemistry to materials science, highlights its versatility.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS2/c1-8-2-3-9(14)6-10(8)20-13(17-18-19-20)23-7-11(21)16-12-15-4-5-22-12/h2-6H,7H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWSZRIQLAFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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